MMV676584

Tuberculosis Antimycobacterial In Vitro

MMV676584 (CAS 750621-19-3, WAY-606264) is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box with reported anti-tuberculosis activity and is being investigated as a candidate for the neglected tropical fungal disease eumycetoma. It is a synthetic benzothiophene-2-carboxamide derivative with the molecular formula C12H8ClFN2OS2.

Molecular Formula C12H8ClFN2OS2
Molecular Weight 314.8 g/mol
Cat. No. B4942471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV676584
Molecular FormulaC12H8ClFN2OS2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
InChIInChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17)
InChIKeyWIYIHXHWMONCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMV676584 Compound Profile and Research Utility for Infectious Disease Research


MMV676584 (CAS 750621-19-3, WAY-606264) is a small molecule from the Medicines for Malaria Venture (MMV) Pathogen Box [1] with reported anti-tuberculosis activity [2] and is being investigated as a candidate for the neglected tropical fungal disease eumycetoma . It is a synthetic benzothiophene-2-carboxamide derivative with the molecular formula C12H8ClFN2OS2 .

Why In-Class MMV676584 Analogs Are Not Interchangeable: Differential Activity Profiles


Direct substitution of MMV676584 with other Pathogen Box compounds or anti-mycobacterial agents is not scientifically valid due to the lack of established structure-activity relationship (SAR) data for this specific scaffold [1]. While MMV676584 is reported to have activity against *Mycobacterium tuberculosis* [2], its precise molecular target(s) remain uncharacterized, and its in vitro activity profile in both tuberculosis and eumycetoma models is not guaranteed for any structurally similar analog. The compound's unique combination of halogenated benzothiophene core and dihydrothiazole group suggests a distinct binding mode that requires empirical validation. Without quantitative comparative data, assuming functional equivalence with other anti-tubercular or anti-fungal agents is a high-risk approach that could lead to false conclusions in mechanism-of-action or target validation studies. The absence of a defined target also means off-target effects cannot be predicted from class-level data [3].

Quantitative Evidence for MMV676584 in Tuberculosis and Eumycetoma Research


MMV676584 Anti-Tuberculosis Activity: Reported EC50 in Low Micromolar Range

MMV676584 exhibits in vitro activity against *Mycobacterium tuberculosis* with an EC50 value reported in the low micromolar range . This data is derived from vendor product descriptions and is cited as a general property of the compound. No direct comparator data (e.g., MIC90 values against a reference strain like H37Rv) is currently available in the public domain from peer-reviewed literature to allow a direct head-to-head comparison with standard-of-care agents like isoniazid or rifampicin .

Tuberculosis Antimycobacterial In Vitro

MMV676584 as a Candidate for Eumycetoma: A Neglected Tropical Disease

MMV676584 is described in the Pathogen Box literature as a 'novel drug candidate for eumycetoma' [1], a chronic subcutaneous fungal infection for which current treatments are often ineffective or toxic [2]. The identification of MMV676584 as a candidate for this specific indication is a key differentiator from many other anti-infective small molecules. However, no quantitative in vitro antifungal activity data (e.g., MIC against *Madurella mycetomatis* or other relevant fungi) is provided in the available vendor or primary literature sources to allow a performance comparison with existing antifungals like itraconazole or terbinafine .

Eumycetoma Antifungal Neglected Tropical Disease

MMV676584 Purity and Solubility: Standardized Research-Grade Reagent Properties

Commercial sources of MMV676584 report high purity (≥96% to 99.82%) and well-defined solubility in DMSO (up to 125 mg/mL or 397.09 mM) [1]. These properties are consistent with the expectations for a research-grade chemical probe and support its use in standardized in vitro assays. While these values are comparable to other commercially available small molecules of similar molecular weight, they provide essential quality control benchmarks for researchers procuring the compound for reproducible experiments .

Chemical Property Solubility Purity

MMV676584 Absence of Specificity and Toxicity Data Precludes Selectivity Assessment

A review of available literature and vendor documentation for MMV676584 reveals a complete absence of data regarding its selectivity profile, cytotoxicity, or in vivo toxicity. No information on its activity against host cells (e.g., HepG2, HEK293) or other non-target organisms is available [1]. This is in contrast to more advanced lead compounds for which preliminary selectivity indices (e.g., SI = CC50/EC50) are routinely reported. Therefore, any claim regarding the compound's selectivity or therapeutic window cannot be made. This is a critical data gap that limits its utility in studies where target specificity is a primary consideration [2].

Selectivity Toxicity Off-Target

MMV676584 Limited Literature Evidence and Undefined Molecular Target

The primary literature directly investigating MMV676584 is limited to its initial description as part of the Pathogen Box [1] and its identification as a fenarimol analog with potential for eumycetoma [2]. A search of PubMed and other databases reveals no subsequent, dedicated studies reporting on its mechanism of action, target engagement, or in vivo efficacy. This is in stark contrast to many other Pathogen Box compounds which have been the subject of detailed follow-up investigations. The molecular target of MMV676584 remains unannotated in major databases like PubChem and ChEMBL [3]. This lack of mechanistic information is a significant barrier to its use in hypothesis-driven research and presents a major point of differentiation from well-characterized tool compounds.

Literature Target Mechanism

MMV676584 Potential Antimalarial Activity Lacks Quantitative Validation

Some vendor descriptions suggest MMV676584 has potential utility in malaria drug discovery and may target proteins in *Plasmodium* . However, this information is not supported by any published EC50 values against *P. falciparum* or any other malaria parasite strain. No data from standard antimalarial assays (e.g., SYBR Green-based 96-well format ) is available for this compound. Therefore, its reported antimalarial potential cannot be quantified or compared to established antimalarials like chloroquine or atovaquone. This claim remains entirely unsubstantiated by publicly available data.

Malaria Antimalarial Plasmodium

Targeted Research Applications for MMV676584 Based on Evidence


Neglected Tropical Disease Research: Eumycetoma Drug Discovery

Given its designation as a 'novel drug candidate for eumycetoma' [1], MMV676584 is most appropriately used as a starting point for medicinal chemistry efforts or as a tool compound to study potential pathways involved in eumycetoma. This application is supported by the compound's inclusion in the MMV Pathogen Box [2]. However, the lack of quantitative antifungal data means its utility is in exploratory studies, not as a validated comparator.

Basic Tuberculosis Biology: Pathway Interrogation

MMV676584 can be employed in vitro to investigate potential vulnerabilities in *M. tuberculosis* [1]. Its reported activity (EC50 in low micromolar range) [2] warrants its use in phenotypic screening and target identification studies. The absence of a known target makes it a probe for novel mechanism discovery, but this same lack of characterization requires that any observed effects be carefully validated and deconvoluted.

Chemical Probe Development: Scaffold Exploration

The unique 3-chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide scaffold [1] of MMV676584 offers a chemical starting point for medicinal chemists. Researchers can use this compound as a core structure to synthesize analogs for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties. This is a valid application given the compound's defined structure and commercial availability in high purity [2].

In Vitro Assay Control: Procurement for Method Development

With well-defined purity (≥96%) and DMSO solubility (125 mg/mL) [1], MMV676584 is suitable as a test article for developing and validating new in vitro assays for anti-mycobacterial or antifungal activity. Its consistent quality allows for the establishment of robust experimental protocols, even before its full biological profile is known.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMV676584

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.